molecular formula C18H23ClN2S B569680 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride CAS No. 960203-28-5

1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride

Cat. No. B569680
M. Wt: 334.906
InChI Key: JOJYHYRCIYAVHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09095588B2

Procedure details

11.9 gram of 1-[2-(2,4-Dimethylphenylsulfanyl)-phenyl]piperazine oil was dissolved in 100 ml ethanol using heating. When a homogenous solution was obtained addition of 3.5 ml conc. HCl(aq) took place causing the immediately precipitation of a white solid. The suspension was stirred for 5 minutes at first and then on ice-bath another hour before filtration. The white solid was washed using 100 ml of fresh cool ethanol (placed in freezer at −18° C. for 2 hours), 50 ml acetone and finally 50 ml diethyl ether before dried in vacuum (50° C.) overnight. 1-[2-(2,4-Dimethylphenylsulfanyl)-phenyl]piperazine HCl was isolated in 5.1 gram (38%). NMR complies with structure. Elemental analysis: 61.23% C, 7.91% N, 7.16% H (Theory for 1:1 salt monohydrate: 61.26% C, 7.94% N, 7.14% H)
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[S:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[N:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1.[ClH:22]>C(O)C>[ClH:22].[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[S:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[N:16]1[CH2:17][CH2:18][NH:19][CH2:20][CH2:21]1 |f:3.4|

Inputs

Step One
Name
Quantity
11.9 g
Type
reactant
Smiles
CC1=C(C=CC(=C1)C)SC1=C(C=CC=C1)N1CCNCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3.5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-18 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred for 5 minutes at first and then on ice-bath another hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
When a homogenous solution was obtained
CUSTOM
Type
CUSTOM
Details
the immediately precipitation of a white solid
FILTRATION
Type
FILTRATION
Details
before filtration
WASH
Type
WASH
Details
The white solid was washed
CUSTOM
Type
CUSTOM
Details
before dried in vacuum (50° C.) overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
Cl.CC1=C(C=CC(=C1)C)SC1=C(C=CC=C1)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.